7-{3-[(3-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with various functional groups
Preparation Methods
The synthesis of 7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-b]pyridine core.
Introduction of Substituents: The chlorophenyl, methoxyphenyl, and dimethoxyphenyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as halides, methoxides, and other nucleophiles.
Final Assembly: The final step involves the coupling of the substituted thieno[3,2-b]pyridine core with the remaining functional groups to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study its interactions with various biomolecules, such as proteins and nucleic acids. It may also serve as a probe for investigating cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may exhibit activity against specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:
Thienopyridines: Compounds with a similar thieno[3,2-b]pyridine core but different substituents. These compounds may exhibit different chemical and biological properties.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures. These derivatives may have varying degrees of activity and applications.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures. These compounds may be used in different research and industrial contexts.
Properties
Molecular Formula |
C28H24ClNO4S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
7-[3-[(3-chlorophenyl)methoxy]phenyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C28H24ClNO4S/c1-32-24-10-9-19(13-25(24)33-2)23-16-35-28-22(14-26(31)30-27(23)28)18-6-4-8-21(12-18)34-15-17-5-3-7-20(29)11-17/h3-13,16,22H,14-15H2,1-2H3,(H,30,31) |
InChI Key |
TYFBGRHSDNRNGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC(=CC=C4)OCC5=CC(=CC=C5)Cl)OC |
Origin of Product |
United States |
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